molecular formula C9H14O3 B2929169 (1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid CAS No. 2228022-16-8

(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid

Cat. No.: B2929169
CAS No.: 2228022-16-8
M. Wt: 170.208
InChI Key: ZYUSJOFZLGFEMK-DNBGNTRDSA-N
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Description

(1S,5S)-6-Methoxybicyclo[320]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxy group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-6-Methoxybicyclo[320]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the Diels-Alder reaction, which forms the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carboxylic acid may produce an alcohol.

Scientific Research Applications

(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    (1S,5S)-6-Hydroxybicyclo[3.2.0]heptane-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

Uniqueness

(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with similar compounds.

Properties

IUPAC Name

(1S,5S)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-8-4-5-2-6(9(10)11)3-7(5)8/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7-,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUSJOFZLGFEMK-DNBGNTRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C[C@H]2[C@@H]1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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